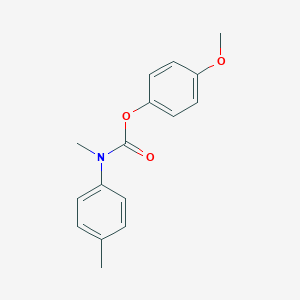

4-Methoxyphenyl methyl(p-tolyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methoxyphenyl methyl(p-tolyl)carbamate” is an organic compound and the simplest ester of carbamic acid . It has a molecular formula of C16H17NO3 .

Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl methyl(p-tolyl)carbamate” has been analyzed using various techniques . The compound has a molecular weight of 271.311 Da and a monoisotopic mass of 271.120850 Da .Chemical Reactions Analysis

While specific chemical reactions involving “4-Methoxyphenyl methyl(p-tolyl)carbamate” are not detailed in the retrieved information, related compounds have been studied. For example, N-methyl carbamates are widely used as insecticides and exhibit anticholinesterase activity without a cumulative effect .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a flash point of 196.6±28.7 °C . It also has a molar refractivity of 78.3±0.3 cm3 .科学的研究の応用

Asymmetric Synthesis

4-Methoxyphenyl methyl(p-tolyl)carbamate: is utilized in asymmetric synthesis, where it can help control chemo-, regio-, and stereoselectivities. This compound is particularly useful in π-stacking interaction-controlled asymmetric synthesis, which is crucial for creating chiral molecules with high enantiomeric purity .

Catalysis

In catalytic processes, this carbamate can be involved in the reductive carbonylation of nitrobenzene, acting as a ligand to support rhodium (I) complexes. This application is significant in the production of aniline derivatives, which are valuable in pharmaceutical and dye industries .

Antigen Formation

The compound has been reported to react with human serum albumin to form antigens. These antigens are instrumental in detecting IgE antibodies in individuals hypersensitive to toluene diisocyanate, which is a critical application in occupational health .

Host-Guest Chemistry

Due to its structural properties, 4-Methoxyphenyl methyl(p-tolyl)carbamate can be used in host-guest chemistry to stabilize complexation in host-guest systems. This is essential for understanding molecular recognition and designing novel drug delivery systems .

Material Science

In material science, the compound’s ability to form stable π-stacking interactions makes it a candidate for developing new materials with specific optical or electronic properties. These materials can be used in various applications, including sensors and organic semiconductors .

Biological Macromolecule Stabilization

The compound plays a role in stabilizing biological macromolecules like DNA and proteins. Its π-stacking interactions help maintain the helical structures of DNA and the tertiary structures of proteins, which is vital for biological functions and biotechnological applications .

Computational Chemistry

4-Methoxyphenyl methyl(p-tolyl)carbamate: is also significant in computational chemistry, where its crystal structure and properties can be studied using DFT and HF modeling techniques. This helps in predicting the behavior of the compound in various chemical environments and designing new compounds with desired properties .

Pharmaceutical Development

Lastly, the compound’s structural features and reactivity make it a valuable intermediate in pharmaceutical development. It can be used to synthesize a wide range of pharmacologically active molecules, particularly those requiring specific stereochemistry for their activity .

特性

IUPAC Name |

(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZEBWZCWPDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl methyl(p-tolyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500119.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500120.png)

![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500122.png)

![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)

![6-[2-(2-Furyl)vinyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500127.png)

![N-({[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B500128.png)

![4-(2-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500135.png)

![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)

![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)

![Ethyl 5-(4-chloroanilino)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500138.png)

![4-(2-Furyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500139.png)

![Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500140.png)